1-[(4-methoxy-3-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
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Overview
Description
1-[(4-methoxy-3-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxy-methylphenyl group and a phenylprop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxy-3-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzyl chloride and 3-phenylprop-2-en-1-amine.
Formation of Piperazine Ring: The piperazine ring is formed by reacting the starting materials with piperazine under appropriate conditions, such as refluxing in an organic solvent like ethanol or methanol.
Substitution Reactions: The methoxy-methylphenyl group and the phenylprop-2-enyl group are introduced through substitution reactions, often involving the use of catalysts and specific reaction conditions to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxy-3-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(4-methoxy-3-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and psychiatric conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-3-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, such as serotonin or dopamine receptors, leading to modulation of neurotransmitter activity.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters.
Signal Transduction: Modulating signal transduction pathways, such as the cAMP or MAPK pathways, which are involved in various cellular processes.
Comparison with Similar Compounds
1-[(4-methoxy-3-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine can be compared with other similar compounds, such as:
1-[(4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine: Similar structure but lacks the methyl group on the phenyl ring.
1-[(4-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine: Similar structure but lacks the methoxy group on the phenyl ring.
1-[(4-methoxy-3-methylphenyl)methyl]-4-phenylpiperazine: Similar structure but lacks the prop-2-enyl group.
Properties
IUPAC Name |
1-[(4-methoxy-3-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-19-17-21(10-11-22(19)25-2)18-24-15-13-23(14-16-24)12-6-9-20-7-4-3-5-8-20/h3-11,17H,12-16,18H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIYVNQGBIBVCK-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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